molecular formula C9H18O3 B8229829 8-Hydroxynonanoic acid CAS No. 75544-92-2

8-Hydroxynonanoic acid

Cat. No.: B8229829
CAS No.: 75544-92-2
M. Wt: 174.24 g/mol
InChI Key: ZQGUXJLCOPSLHD-UHFFFAOYSA-N
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Description

8-Hydroxynonanoic acid is a hydroxy fatty acid with the molecular formula C9H18O3. It is characterized by the presence of a hydroxyl group (-OH) at the 8th carbon of the nonanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxynonanoic acid can be synthesized through various chemical and biochemical methods. One effective method involves the ozonolysis and oxidation of methyl ricinoleate or castor oil. This process yields methyl esters of 3-hydroxynonanoic acid, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalytic and chemical transformations. For instance, oleic acid can be enzymatically converted into intermediate esters, which are then hydrolyzed to produce nonanoic acid derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynonanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxyl functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include nonanoic acid derivatives, such as 8-oxo-nonanoic acid and 8-amino-nonanoic acid .

Scientific Research Applications

8-Hydroxynonanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and is involved in metabolic pathways.

    Medicine: Research has shown its potential in developing therapeutic agents due to its biological activity.

    Industry: It is used in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 8-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxynonanoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other nonanoic acid derivatives .

Properties

IUPAC Name

8-hydroxynonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGUXJLCOPSLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415601
Record name 8-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75544-92-2
Record name 8-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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